5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-[(4-methylbenzyl)oxy]aniline.
Formation of Benzamide: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-[(4-methylbenzyl)oxy]aniline to form the benzamide linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It can be used in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide
- 5-Chloro-2-hydroxy-N-(3-nitrophenyl)benzamide
- 5-Chloro-2-hydroxy-N-(2-chlorophenyl)benzamide
Comparison
- Structural Differences : The presence of different substituents on the phenyl ring can significantly alter the chemical and biological properties of these compounds.
- Unique Features : 5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide is unique due to the presence of the 4-methylbenzyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.
- Applications : While similar compounds may have overlapping applications, the specific substituents can make this compound more suitable for certain applications, such as in medicinal chemistry or material science.
Properties
CAS No. |
648922-98-9 |
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Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-[(4-methylphenyl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c1-14-5-7-15(8-6-14)13-26-18-4-2-3-17(12-18)23-21(25)19-11-16(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChI Key |
WAGACYCSUKDQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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